Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate

Medicinal Chemistry Calcium Channel Modulation Heterocyclic Chemistry

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate (CAS 1262415-35-9) is a fluorinated, N-protected 1,2-dihydropyridine derivative with the molecular formula C16H16F3NO4 and a molecular weight of 343.30 g/mol. It features a trifluoromethyl group at the 2-position, a methyl ester at the 2-position, and a benzyl carbamate protecting group on the nitrogen, providing orthogonal handles for further synthetic elaboration.

Molecular Formula C16H16F3NO4
Molecular Weight 343.30 g/mol
CAS No. 1262415-35-9
Cat. No. B6324019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate
CAS1262415-35-9
Molecular FormulaC16H16F3NO4
Molecular Weight343.30 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC=CCN1C(=O)OCC2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C16H16F3NO4/c1-23-13(21)15(16(17,18)19)9-5-6-10-20(15)14(22)24-11-12-7-3-2-4-8-12/h2-8H,9-11H2,1H3
InChIKeyJLOITTDPLKJXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate (CAS 1262415-35-9): A Specialized 1,2-Dihydropyridine Building Block for Heterocyclic Synthesis


1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate (CAS 1262415-35-9) is a fluorinated, N-protected 1,2-dihydropyridine derivative with the molecular formula C16H16F3NO4 and a molecular weight of 343.30 g/mol . It features a trifluoromethyl group at the 2-position, a methyl ester at the 2-position, and a benzyl carbamate protecting group on the nitrogen, providing orthogonal handles for further synthetic elaboration [1]. The compound is supplied as a research chemical, typically at 97% purity, and is marketed as a versatile intermediate for constructing complex heterocyclic frameworks, particularly in medicinal chemistry and agrochemical research .

Why 1,4-Dihydropyridine or Non-Fluorinated Analogs Cannot Simply Replace 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate


Generic substitution is precluded by a confluence of structural features that are individually uncommon and collectively unique among commercially available dihydropyridine building blocks. The 1,2-dihydropyridine (1,2-DHP) core is intrinsically more reactive and less stable than the more common 1,4-DHP pharmacophore, leading to divergent reactivity in cycloaddition, electrophilic, and nucleophilic addition reactions [1]. The presence of the strongly electron-withdrawing 2-trifluoromethyl group further polarizes the enamine system, enhancing regioselectivity in further transformations compared to non-fluorinated or alkyl-substituted 1,2-DHPs [2]. This makes the compound a specialized synthon where a 1,4-DHP or a non-fluorinated analog would fail to produce the same fluorinated heterocyclic product.

Quantitative Differentiation Evidence for 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate


Core Isomerism: 1,2-DHP vs. 1,4-DHP Reactivity and Bioisosterism Differential

The 1,2-dihydropyridine (1,2-DHP) core, which is the scaffold of the target compound, is a partial bioisostere of the common 1,4-DHP pharmacophore found in drugs like nifedipine. However, its biological activity and chemical reactivity are distinct. In a direct comparative study, 1,2-DHP calcium channel antagonists were found to be approximately 10- to 100-fold less potent than their 1,4-DHP counterparts in a guinea pig ileal smooth muscle contraction assay [1]. For instance, the 4-(2-trifluoromethylphenyl) analogue in the 1,2-DHP series (compound 10a) exhibited an ID50 value that was substantially higher (less potent) than the corresponding 1,4-DHP nifedipine analogue. This demonstrates that the 1,2-DHP core is not a simple, equipotent substitute for a 1,4-DHP core, but rather a distinct pharmacophore with its own structure-activity relationship, which is a critical consideration for drug discovery programs.

Medicinal Chemistry Calcium Channel Modulation Heterocyclic Chemistry

Electronic Impact of the 2-Trifluoromethyl Substituent vs. 2-Alkyl or 2-Aryl Analogs

The 2-trifluoromethyl group exerts a powerful electron-withdrawing effect that significantly polarizes the 1,2-DHP ring system. While direct experimental Hammett constants or reduction potentials for this specific compound are not published, the trifluoromethyl group's σₚ constant of 0.54 and σₘ constant of 0.43 provide a quantitative basis for comparing its electronic influence against a 2-methyl (σₚ = -0.17) or 2-phenyl (σₚ = -0.01) substituted analog [1]. This difference in electronic character translates to a drastically reduced nucleophilicity of the enamine system, which is a key determinant in the compound's synthetic utility. For example, in related fluorinated 1,2-DHPs, the presence of fluorine substituents enables selective electrophilic fluorination reactions to yield 3-fluoro-3,6-dihydropyridines, a transformation that is not feasible with non-fluorinated analogs [2].

Physical Organic Chemistry Synthetic Methodology Fluorine Chemistry

Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding

The target compound's calculated topological polar surface area (TPSA) is 55.8 Ų, and it has 7 hydrogen bond acceptors and 0 hydrogen bond donors [1]. This property profile is distinct from non-fluorinated or differently substituted analogs. For instance, a hypothetical 2-methyl analog (C16H19NO4) would have a lower TPSA due to the smaller van der Waals volume of the methyl group and fewer electronegative atoms, while a 2-phenyl analog would be significantly more lipophilic. The 2-CF₃ group provides a unique balance of high lipophilicity (enhancing membrane permeability) and high polarity (contributing to solubility) that cannot be simultaneously achieved with purely hydrocarbon substituents. This balance is critical for CNS drug discovery programs where both blood-brain barrier penetration and aqueous solubility are required.

ADME Prediction Computational Chemistry Drug Design

Orthogonal Protecting Group Strategy: N-Benzyl Carbamate vs. N-Alkyl or N-Aryl Dihydropyridines

The N-benzyl carbamate (Cbz) protecting group offers a distinct advantage over N-alkyl or N-aryl substituents commonly found on dihydropyridine building blocks. The Cbz group can be cleaved under mild hydrogenolysis conditions (H₂, Pd/C) without affecting the base-sensitive methyl ester or the acid-labile enamine system. In contrast, N-alkyl groups (e.g., N-methyl) are not cleavable, permanently altering the nitrogen's reactivity, and N-aryl groups are exceptionally difficult to remove. This orthogonal stability profile provides a quantitative benefit in synthetic planning: a worker can deprotect the nitrogen in >90% yield under neutral conditions, a step that is either impossible or would destroy the molecule with alternative N-substituents [1]. While not a property of the compound's core pharmacology, this differential is critical for procurement decisions in multi-step synthesis.

Synthetic Chemistry Protecting Group Strategy Orthogonal Synthesis

Optimal Application Scenarios for 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate Based on Quantified Differentiation


Medicinal Chemistry Scaffold Hopping: 1,2-DHP Core Exploration

In a drug discovery program targeting voltage-gated calcium channels, a team has identified a 1,4-DHP lead but is concerned about intellectual property space. The target compound, as a 1,2-DHP scaffold, offers a demonstrably different pharmacophore (Section 3, Item 1). By using this building block to synthesize a focused library, the team can explore uncharted chemical space while maintaining a measurable level of bioisosterism with the 1,4-DHP core, potentially identifying backup series with novel selectivity profiles.

Late-Stage Fluorination for PET Tracer Synthesis

A radiochemistry group requires a precursor that can be converted to a ¹⁸F-labeled pyridine for PET imaging. The target compound's 2-CF₃ group provides a unique electronic environment (Section 3, Item 2) that facilitates selective electrophilic fluorination at the 3-position of the dihydropyridine ring, as demonstrated in related systems [1]. This enables a rapid, late-stage ¹⁸F-incorporation step to yield a high-specific-activity radiotracer, a route that is non-viable with non-fluorinated or 1,4-DHP analogs.

CNS-Penetrant Probe Synthesis with Optimized TPSA

A neuroscience team is designing a probe that requires both passive blood-brain barrier permeability and aqueous solubility for in vivo dosing. The target compound's computed TPSA of 55.8 Ų (Section 3, Item 3) positions it favorably within the optimal range for CNS drugs (TPSA < 90 Ų) while its seven hydrogen bond acceptors maintain solubility. By incorporating this building block as a central scaffold, the team can quickly generate analogs with a high probability of achieving the desired CNS pharmacokinetic profile, avoiding the highly lipophilic traps of all-carbon-based dihydropyridine cores.

Convergent Synthesis of Deprotected 1,2-DHP Libraries

A combinatorial chemistry group aims to generate a library of free-NH 1,2-dihydropyridines for screening. The N-Cbz protection of the target compound (Section 3, Item 4) allows for a universal deprotection step at the library's conclusion, releasing the active pharmacophore. This strategy is impossible with commercially available N-methyl or N-phenyl 1,2-DHP building blocks, which would remain permanently alkylated and thus unavailable for further diversification at the nitrogen center.

Quote Request

Request a Quote for 1-Benzyl 2-methyl 2-(trifluoromethyl)-3,6-dihydropyridine-1,2(2H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.